2-(Thiomorpholine-4-carbonyl)aniline
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Overview
Description
2-(Thiomorpholine-4-carbonyl)aniline is an organic compound with the molecular formula C11H14N2OS It features a thiomorpholine ring attached to a phenyl group via a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholine-4-carbonyl)aniline typically involves the reaction of thiomorpholine with aniline derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the carbonyl linkage between the thiomorpholine and the aniline moiety. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholine-4-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(Thiomorpholine-4-carbonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Thiomorpholine-4-carbonyl)aniline involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The carbonyl group may also participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like morpholine-4-carbonyl aniline share structural similarities but differ in the presence of the sulfur atom in thiomorpholine.
Thiomorpholine derivatives: Other thiomorpholine-based compounds may have different substituents on the aromatic ring or variations in the carbonyl linkage.
Uniqueness
2-(Thiomorpholine-4-carbonyl)aniline is unique due to the combination of the thiomorpholine ring and the aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
2-(Thiomorpholine-4-carbonyl)aniline is an organic compound with significant potential in various biological applications. Its structure includes a thiomorpholine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C11H14N2OS. The synthesis typically involves the reaction of thiomorpholine with aniline derivatives, often facilitated by coupling reagents in organic solvents like dichloromethane or tetrahydrofuran under controlled conditions . The product can undergo various chemical transformations, including oxidation to sulfoxides or sulfones and reduction to alcohol derivatives .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The thiomorpholine ring can modulate the activity of enzymes or receptors, influencing metabolic pathways.
- Hydrogen Bonding : The carbonyl group may participate in hydrogen bonding, affecting the compound's overall biological efficacy .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent . The mechanism appears to involve the disruption of cellular signaling pathways crucial for cancer cell survival.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Study | Findings | |
---|---|---|
Study A | Demonstrated antimicrobial efficacy against E. coli and S. aureus with MIC values in the low micromolar range. | Supports use as an antibacterial agent. |
Study B | Showed cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 20 µM. | Indicates potential for cancer therapy. |
Study C | Investigated enzyme inhibition; found to inhibit certain proteases involved in tumor progression. | Suggests role in cancer treatment through enzyme modulation. |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest it has favorable solubility profiles, which may enhance bioavailability . However, further research is needed to fully understand its toxicity profile and long-term effects.
Properties
IUPAC Name |
(2-aminophenyl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVONXCOUFYWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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